molecular formula C10H13ClO2 B032893 1-(3-Chloropropoxy)-4-methoxybenzene CAS No. 20744-03-0

1-(3-Chloropropoxy)-4-methoxybenzene

Cat. No.: B032893
CAS No.: 20744-03-0
M. Wt: 200.66 g/mol
InChI Key: SJZQJMFKQYZZAT-UHFFFAOYSA-N
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Description

1-(3-Chloropropoxy)-4-methoxybenzene is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, featuring a methoxy group (-OCH3) at the para position and a 3-chloropropoxy group (-OCH2CH2CH2Cl) at the meta position

Mechanism of Action

Target of Action

The primary targets of 1-(3-Chloropropoxy)-4-methoxybenzene are insect odorant binding proteins and/or acetylcholinesterase . These proteins play a crucial role in the nervous system of insects, where odorant binding proteins are involved in the detection of environmental chemicals, and acetylcholinesterase is responsible for the termination of nerve impulses by breaking down the neurotransmitter acetylcholine.

Mode of Action

This compound interacts with its targets by forming stable complexes . This interaction can inhibit the normal function of the target proteins, leading to changes in the physiological processes of the insects.

Biochemical Pathways

The affected pathways are those involved in the detection of environmental chemicals and the transmission of nerve impulses in insects. The inhibition of odorant binding proteins can disrupt the insects’ ability to detect food sources or mates, while the inhibition of acetylcholinesterase can lead to an overaccumulation of acetylcholine, causing continuous nerve impulses that can lead to paralysis or death .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of normal physiological processes in insects, potentially leading to paralysis or death . It’s worth noting that some derivatives of this compound have been found to be less toxic to human cells than the naturally-derived starting materials , suggesting potential for selective toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropoxy)-4-methoxybenzene can be synthesized through the alkylation of 4-methoxyphenol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetonitrile (CH3CN). The reaction typically proceeds under reflux conditions, ensuring the complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropoxy)-4-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropoxy group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group (C=O), resulting in the formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products:

    Nucleophilic Substitution: Formation of 3-hydroxypropoxy or 3-aminopropoxy derivatives.

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1-(3-Chloropropoxy)-4-methoxybenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and resins. It is also used as a precursor in the synthesis of surfactants and emulsifiers.

Comparison with Similar Compounds

    4-Methoxyphenol: Lacks the 3-chloropropoxy group, making it less reactive in nucleophilic substitution reactions.

    1-(3-Chloropropoxy)-4-fluorobenzene: Contains a fluorine atom instead of a methoxy group, leading to different chemical reactivity and biological activity.

    4-(3-Chloropropoxy)phenol: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

Uniqueness: 1-(3-Chloropropoxy)-4-methoxybenzene is unique due to the presence of both a methoxy group and a 3-chloropropoxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-chloropropoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZQJMFKQYZZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A solution of sodium hydroxide 20.0 g (0.5 mole in 300 ml of water and p-methoxyphenol, 62.1 g (0.5 mole) in 300 ml of dioxane was stirred for 1 hour at room temperature. 1-Chloro-3-bromopropane (472.35 g, 3.0 mole) in 100 ml of dioxane was added, and the reaction mixture was stirred overnight at 80° C. The lower layer was separated and the aqueous layer extracted with hexane. The lower layer and hexane layer were combined, dried, and solvent was removed in vacuo. The residue was dissolved in chloroform and extracted with 5% sodium hydroxide; removal of chloroform by evaporation gave a yellow oil. A 10 g sample of the oil was subjected to column chromatography on silica gel with an elution series composed of hexane-methylene chloride-methanol. This furnished 9.64 g (79.3% based on the aliquot taken) of pure clear oil.
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hexane methylene chloride methanol
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